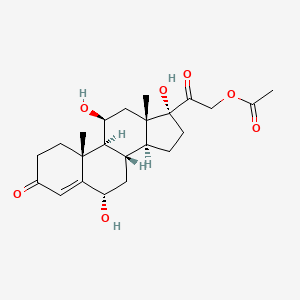

21-O-Acetyl 6alpha-Hydroxy Cortisol

Descripción

Overview of Cortisol and its Endogenous Metabolic Pathways

Cortisol is the principal glucocorticoid in humans, and its production is tightly regulated by the hypothalamic-pituitary-adrenal (HPA) axis. nih.gov It exerts its effects on nearly every tissue in the body, influencing carbohydrate, protein, and fat metabolism. nih.govwikipedia.org Cortisol promotes gluconeogenesis (the synthesis of glucose), mobilizes amino acids from tissues, and stimulates lipolysis (the breakdown of fats). mvsu.edu

The metabolic fate of cortisol is complex, involving a series of enzymatic modifications primarily in the liver that render it more water-soluble for excretion in the urine. nih.gov Key metabolic pathways include:

Interconversion with Cortisone (B1669442): Cortisol is reversibly converted to its inactive metabolite, cortisone, by the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD). nih.gov

A-Ring Reduction: The A-ring of the steroid nucleus is reduced by 5α-reductase and 5β-reductase, leading to the formation of tetrahydrocortisol (B1682764) and allo-tetrahydrocortisol.

Hydroxylation: Additional hydroxyl groups can be added to the cortisol molecule. A significant hydroxylation reaction is the formation of 6β-hydroxycortisol, catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme. wikipedia.org The 6α-hydroxy isomer, 6α-hydroxycortisol, is also a known, though typically less abundant, metabolite. hkmj.orgnih.gov

Side-Chain Cleavage: The side chain at C-17 can be cleaved, leading to the formation of 11-oxy-17-ketosteroids.

Urinary steroid profiling by methods like gas chromatography-mass spectrometry (GC-MS) is a powerful tool for analyzing these various metabolites and assessing adrenal function. nih.govspringernature.com

Classification and Structural Relationships of Cortisol Derivatives and Metabolites

Cortisol and its derivatives are classified based on their chemical structure and biological activity. The fundamental structure is the pregnane (B1235032) skeleton, a C21 steroid. Modifications to this basic structure, such as the addition of hydroxyl (-OH), ketone (=O), or acetyl (-COCH3) groups at different positions, give rise to a wide array of compounds with varying potencies and functions.

The nomenclature of these derivatives precisely describes their chemical structure. For instance, "6α-Hydroxy Cortisol" indicates a cortisol molecule with a hydroxyl group added at the 6th carbon position, with the "α" designating its stereochemical orientation, pointing below the plane of the steroid ring. "21-O-Acetyl" signifies that an acetyl group is attached to the oxygen atom of the hydroxyl group at the 21st carbon.

Positioning of 21-O-Acetyl 6alpha-Hydroxy Cortisol within the Cortisol Metabolome

This compound is a derivative of 6α-hydroxycortisol, a known metabolite of cortisol. Its structure is characterized by the addition of an acetyl group at the 21-position hydroxyl group of 6α-hydroxycortisol. This compound is primarily known as a synthetic product available for research purposes, often described as a "protected cortisol metabolite". springernature.com

The process of 21-acetylation of corticosteroids has been observed in microbiological systems. For example, the bacterium Clostridium sporogenes can selectively acetylate the 21-hydroxyl group of certain steroids. endocrine-abstracts.org In vitro studies from as early as 1967 have also shown that neonatal rat brain tissue can acetylate cortisol. nih.gov Acetylation can alter the biological activity of compounds, potentially affecting their potency and how they are processed by the body. nih.govresearchgate.net

While the enzymatic machinery for acetylation exists in human tissues, the endogenous production and physiological significance of this compound in humans have not been extensively documented in peer-reviewed literature. It is not typically identified in routine urinary steroid profiling for endocrine disorders. nih.govspringernature.com Therefore, its primary role is currently as an analytical standard or a research tool to investigate steroid metabolism and action, rather than as a recognized endogenous metabolite.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C23H32O7 |

| Molecular Weight | 420.50 g/mol |

| CAS Number | 13096-53-2, 67012-81-1 |

| Alternate Names | 6α, 17-Dihydroxy-corticosterone 21-acetate |

| Primary Application | Research chemical, protected cortisol metabolite |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

[2-oxo-2-[(6S,8S,9S,10R,11S,13S,14S,17R)-6,11,17-trihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O7/c1-12(24)30-11-19(28)23(29)7-5-15-14-9-17(26)16-8-13(25)4-6-21(16,2)20(14)18(27)10-22(15,23)3/h8,14-15,17-18,20,26-27,29H,4-7,9-11H2,1-3H3/t14-,15-,17-,18-,20+,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXZCDTDGPVVXFM-APRQOCPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CC(C4=CC(=O)CCC34C)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Enzymatic Pathways of 21 O Acetyl 6alpha Hydroxy Cortisol

Elucidation of Precursor Molecules for 6alpha-Hydroxylation in Steroidogenesis

The journey to 21-O-Acetyl 6alpha-Hydroxy Cortisol begins with the essential glucocorticoid, cortisol. Cortisol itself is synthesized from cholesterol through a series of enzymatic reactions primarily in the adrenal glands. reactome.org This process, known as steroidogenesis, is a vital physiological pathway. reactome.orgnih.gov Cholesterol, the initial precursor for all steroid hormones, undergoes conversion to pregnenolone, a critical rate-limiting step in steroid synthesis. nih.govgfmer.ch From pregnenolone, a cascade of enzymatic modifications leads to the production of various steroid hormones, including cortisol. reactome.org

The immediate precursor for the 6α-hydroxylation step is cortisol. This is a key transformation, as the introduction of a hydroxyl group at the 6α position alters the biological properties of the steroid. 6β-Hydroxycortisol, a closely related metabolite, is a known product of cortisol metabolism. wikipedia.org

Identification and Characterization of Enzymes Mediating 6alpha-Hydroxylation of Cortisol

The introduction of a hydroxyl group onto the cortisol molecule is a critical enzymatic step. This reaction is primarily carried out by a superfamily of enzymes known as cytochrome P450 monooxygenases.

The hydroxylation of cortisol at the 6β-position is a well-documented reaction catalyzed by cytochrome P450 3A4 (CYP3A4). wikipedia.orgresearchgate.net CYP3A4 is a major enzyme in human liver and intestine, responsible for the metabolism of a vast number of drugs and endogenous compounds. researchgate.net While the focus has often been on 6β-hydroxylation, the formation of the 6α-epimer is also a recognized metabolic pathway. The conversion of cortisol to 6β-hydroxycortisol is considered a biomarker for CYP3A4 activity. wikipedia.org Other cytochrome P450 enzymes, such as those from the CYP11B family (e.g., CYP11B1 or 11-beta-hydroxylase), are crucial for the final steps of cortisol synthesis itself, converting 11-deoxycortisol to cortisol. nih.govmedlineplus.gov

The hydroxylation of steroids by cytochrome P450 enzymes can be highly regio- and stereoselective. nih.govnih.gov This means the enzyme preferentially adds the hydroxyl group to a specific carbon atom and in a particular spatial orientation (alpha or beta). While 6β-hydroxylation of cortisol is more commonly studied, the formation of the 6α-hydroxy metabolite indicates that the enzymatic process is not exclusively directed to the beta position. The precise factors within the enzyme's active site that dictate the stereochemical outcome of this hydroxylation are a subject of ongoing research. Studies involving directed evolution of P450 enzymes have shown that it is possible to engineer mutants with high selectivity for specific hydroxylation positions on steroid molecules. nih.gov

Mechanisms of Acetylation at the C21 Position of Hydroxylated Cortisol Metabolites

Following hydroxylation, the subsequent step in the formation of this compound is the acetylation of the hydroxyl group at the C21 position. Acetylation is a common biochemical reaction involving the transfer of an acetyl group. wikipedia.org

The enzymes responsible for transferring an acetyl group to the 21-hydroxyl group of corticosteroids are known as acetyltransferases. Research has identified enzymes capable of this specific action. For instance, a strain of the anaerobic bacterium Clostridium sporogenes has been found to produce an enzyme that selectively acetylates the 21-hydroxyl function of certain steroids. nih.gov More broadly, studies have shown that enzymes like chloramphenicol (B1208) acetyltransferase I (CATI) can act as steroid acetyltransferases, regioselectively acetylating the C21 hydroxy groups of various steroids. nih.gov In yeast, the acetyltransferase ATF2 is involved in the acetylation of the steroid precursor pregnenolone. embopress.org

The process of acetylation in steroid metabolism is subject to regulation, ensuring that the levels of acetylated products are controlled. This regulation can occur at various levels, including the expression and activity of the acetyltransferase enzymes themselves. embopress.org Acetylation is a reversible process, with deacetylases working to remove acetyl groups. wikipedia.org This dynamic interplay between acetyltransferases and deacetylases allows for fine-tuned control over the levels of acetylated steroids. embopress.org Factors such as the availability of the acetyl donor, acetyl coenzyme A (Acetyl-CoA), can also influence the rate of acetylation. nih.gov The regulation of steroid hormone signaling can also involve the acetylation and deacetylation of hormone receptors and associated proteins, highlighting the broader importance of this modification in steroid biology. nih.gov

Proposed Metabolic Routes to this compound In Vitro and In Vivo Systems

The metabolic journey from cortisol to this compound is proposed to occur via two principal enzymatic reactions: 6α-hydroxylation and 21-O-acetylation. While direct in vivo evidence for the complete pathway remains an area of ongoing research, in vitro studies have illuminated the key steps.

The initial and pivotal step is the 6α-hydroxylation of cortisol. Research has demonstrated that human liver microsomes are capable of metabolizing cortisol into various products, including 6α-hydroxycortisol (6α-OHF). In a study analyzing the in vitro metabolism of cortisol by human liver microsomes from six different individuals, the formation of 6α-OHF was consistently observed in all samples nih.gov. This indicates the presence of a specific enzymatic machinery within the liver capable of catalyzing this reaction. The primary enzymes responsible for this transformation are believed to be members of the cytochrome P450 family, although the specific isozyme responsible for 6α-hydroxylation is distinct from the well-characterized CYP3A4 which mediates 6β-hydroxylation wikipedia.org.

Following the formation of 6α-hydroxycortisol, the subsequent step is the acetylation of the hydroxyl group at the 21-position. This reaction is catalyzed by an acetyltransferase enzyme. While the specific human enzyme that acetylates 6α-hydroxycortisol at the 21-position has not been definitively identified, the existence of cortisol O-acetyltransferase, which is known to acetylate the 21-hydroxyl group of cortisol, provides a strong indication of the enzymatic capability for this type of modification within the body.

Furthermore, the principle of enzymatic acetylation of a 6α-hydroxyl group on a steroid nucleus has been established. For instance, an acetyltransferase designated as AmAT19, identified from Astragalus membranaceus, has been shown to selectively catalyze the acetylation of the 6α-hydroxyl group on various steroid structures rsc.org. Although this enzyme is of plant origin, it demonstrates the biochemical feasibility of such a reaction.

Therefore, the proposed metabolic route to this compound involves the initial conversion of cortisol to 6α-hydroxycortisol by a microsomal 6α-hydroxylase, primarily in the liver. This intermediate is then likely a substrate for an acetyltransferase, which attaches an acetyl group to the 21-hydroxyl position, yielding the final compound.

Research Findings on In Vitro Metabolism of Cortisol by Human Liver Microsomes

| Metabolite Formed | Presence in Incubations (out of 6 livers) | Key Enzyme Family Implicated |

|---|---|---|

| 6α-hydroxycortisol (6α-OHF) | 6 | Cytochrome P450 (microsomal) |

| 6β-hydroxycortisol (6β-OHF) | 6 | Cytochrome P450 (CYP3A4) |

| Cortisone (B1669442) | 6 | 11β-Hydroxysteroid dehydrogenase |

| 20β-dihydroxycortisol | 6 | 20-Ketosteroid reductase |

| 20β-dihydroxycortisone | 6 | 20-Ketosteroid reductase |

| 3α,5β-tetrahydrocortisone (3α,5β-THE) | 6 | 5β-Reductase, 3α-Hydroxysteroid dehydrogenase |

| 6β-hydroxycortisone | 5 | Cytochrome P450, 11β-Hydroxysteroid dehydrogenase |

| 3α,5β-tetrahydrocortisol (3α,5β-THF) | 4 | 5β-Reductase, 3α-Hydroxysteroid dehydrogenase |

Data derived from in vitro incubations of cortisol with human liver microsomes nih.gov.

Chemical Synthesis and Derivatization Strategies for 21 O Acetyl 6alpha Hydroxy Cortisol

Total Synthesis Approaches to 21-O-Acetyl 6alpha-Hydroxy Cortisol

A dedicated total synthesis for this compound is not prominently described in the scientific literature. Such complex steroids are typically not synthesized de novo due to the high number of stereocenters, which makes a total synthesis economically and practically unfeasible. The established and more efficient route involves the chemical modification of readily available steroid starting materials like cortisol.

Semisynthetic Routes from Cortisol and its Analogs

The most common and practical approach to obtaining this compound is through the semisynthesis from cortisol. This process involves two key transformations: the introduction of a hydroxyl group at the C-6 position and the subsequent selective acetylation of the C-21 primary alcohol.

The hydroxylation at C-6 can be achieved by first converting the starting steroid, such as cortisol or a related analog, into its 3-methoxy-pregna-3,5-diene derivative. nih.gov This intermediate, a dienol ether, is then oxidized. Oxidation with agents like 3-chloroperbenzoic acid or through autoxidation leads to the formation of both 6α- and 6β-hydroxylated epimers. nih.gov The desired 6α-hydroxy epimer must then be separated from the 6β-hydroxy epimer, often through chromatographic techniques. Following the introduction of the 6α-hydroxyl group, the final step is the selective acetylation at the C-21 position.

Stereoselective and Regioselective Synthesis of 6alpha-Hydroxylated Steroids

Achieving stereoselectivity at the C-6 position is a critical challenge in steroid chemistry. Both chemical and biocatalytic methods have been developed to control the regio- and stereoselectivity of hydroxylation. dntb.gov.uaresearchgate.net

Chemical methods often rely on the oxidation of Δ⁵-enol ethers or related intermediates. For instance, the oxidation of 3-methoxy-pregna-3,5-dienes of steroids like 11β,21-dihydroxypregn-4-ene-3,20-dione with a peracid can yield the 6α-hydroxylated derivative, although often as a mixture with the 6β epimer. nih.gov

Biocatalytic methods, particularly those using cytochrome P450 monooxygenases (CYPs), have emerged as powerful tools for achieving high selectivity. researchgate.net These enzymes can perform highly specific and direct hydroxylation on inert C-H bonds. researchgate.net Protein engineering, through techniques like directed evolution and rational design, has been employed to enhance the activity and selectivity of bacterial CYPs for steroid hydroxylation, making them promising biocatalysts for producing specific hydroxylated steroids. dntb.gov.ua

| Method | Reagent/Enzyme | Typical Selectivity | Key Feature |

| Chemical Oxidation | 3-Chloroperbenzoic acid (m-CPBA) on a 3,5-dienol ether | Mixture of 6α and 6β epimers | Requires subsequent separation of isomers. nih.gov |

| Autoxidation | O₂ on a 3,5-dienol ether | Can favor the 6β epimer over the 6α. nih.gov | Yield of the 6α-epimer may be lower compared to peracid oxidation. nih.gov |

| Biocatalysis | Engineered Cytochrome P450s (e.g., CYP106A2) | High to excellent stereoselectivity for 6β or other positions | Offers potential for direct and highly specific hydroxylation, though may require significant enzyme engineering. dntb.gov.ua |

Methods for Selective 21-O-Acetylation in Multi-Hydroxyl Steroid Systems

The final step in the synthesis is the selective acetylation of the primary hydroxyl group at the C-21 position. 6α-Hydroxy Cortisol possesses four hydroxyl groups: a primary at C-21, secondary at C-6 and C-11, and a tertiary at C-17. These groups exhibit different reactivities towards acylating agents due to steric hindrance and electronic effects.

The C-21 primary hydroxyl group is the most sterically accessible and therefore the most kinetically reactive. This allows for selective acetylation under carefully controlled conditions. By using a stoichiometric amount of an acetylating agent, such as acetic anhydride (B1165640) in a solvent like pyridine, at low temperatures, the reaction can be stopped after the primary alcohol has reacted, leaving the more hindered secondary and tertiary alcohols untouched. While methods exist for the preparation of di-acetylated products like 6α,21-diacetoxy-11β-hydroxypregn-4-ene-3,20-dione, selective mono-acetylation at C-21 is the desired pathway for the target compound. nih.gov

| Hydroxyl Group Position | Type | Relative Steric Hindrance | Relative Reactivity in Acetylation |

| C-21 | Primary | Low | Highest |

| C-6 (α) | Secondary (axial) | Moderate | Intermediate |

| C-11 (β) | Secondary (axial) | High | Low |

| C-17 (α) | Tertiary | Very High | Lowest (generally unreactive) |

Preparation of Labeled this compound for Mechanistic Studies

Isotopically labeled analogs of steroids are invaluable tools for mechanistic studies, metabolism tracking, and as internal standards in quantitative analysis. nih.govnih.gov

The synthesis of a deuterium-labeled version, such as 21-O-Acetyl 6α-Hydroxy Cortisol-d4, would begin with a labeled cortisol precursor. For example, cortisol labeled with four deuterium (B1214612) atoms at chemically stable positions ([9,11,12,12-²H₄]cortisol, or cortisol-d4) can be prepared. nih.gov This is achieved through a sequence of hydrogen-deuterium exchange reactions and reductive deuteration. nih.govnih.gov

The synthesis often starts from cortisone (B1669442), where the C-17 side chain is first protected. Hydrogen-deuterium exchange is then carried out using a deuterated base like sodium deuteroxide in deuterated methanol (B129727) (NaOD in MeOD). nih.gov This is followed by the reductive deuteration of the C-11 keto group using a deuterated reducing agent like sodium borodeuteride (NaBD₄) to introduce the deuterium at the 11-position. nih.gov This labeled cortisol-d4 can then be carried through the semisynthetic route involving 6α-hydroxylation and subsequent 21-O-acetylation to yield the final labeled product. A compound named 6β-Hydroxy Cortisol-d4 is commercially available and used as a stable isotope standard. medchemexpress.com

For more complex tracer experiments, steroids can be labeled with multiple isotopes, such as a combination of deuterium (²H) and carbon-13 (¹³C). nih.govnih.gov The synthesis of these multi-labeled compounds is significantly more complex and typically requires starting from specifically labeled precursors.

For example, a described method for preparing multi-labeled 6β-hydroxycortisol involves an indan (B1671822) synthon method. nih.gov This approach starts with simpler, optically active building blocks and a labeled isopropenyl anion to construct the steroid skeleton with isotopes at desired positions (e.g., ¹³C at C-1, C-2, C-4, and C-19). nih.gov This heavily labeled cortisone derivative is then converted to the 6-hydroxy analog. nih.gov This labeled 6-hydroxycortisol can then be acetylated at the C-21 position to produce the final tracer compound for use in sophisticated metabolic or mechanistic investigations. nih.gov

Advanced Analytical Methodologies for Detection and Quantification of 21 O Acetyl 6alpha Hydroxy Cortisol

Chromatographic Techniques for Separation and Purification

Chromatography is the cornerstone of steroid analysis, providing the necessary resolving power to separate structurally similar isomers and metabolites from complex biological samples. The choice of technique depends on the specific analytical goal, whether it is purification or quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of cortisol and its hydroxylated metabolites. The separation of the stereoisomers 6α-hydroxycortisol and 6β-hydroxycortisol is particularly challenging but essential for accurate phenotyping of enzyme activity, such as that of CYP3A. nih.gov

Research has demonstrated successful separation of these isomers using reversed-phase HPLC columns. nih.govnih.gov A study developed an HPLC method using a reversed-phase hybrid column with a gradient elution program to achieve baseline separation of 6α-OHF and 6β-OHF in human urine within 26 minutes. nih.gov The resolution (Rs) between the two isomers was reported to be greater than 4.4, indicating excellent separation. nih.gov Detection is typically performed using ultraviolet (UV) absorbance at approximately 239 nm. nih.govnih.gov The lower limits of quantification for these methods are in the nanogram per milliliter (ng/mL) range, demonstrating their suitability for analyzing physiological concentrations in urine. nih.govnih.gov

| Parameter | Method 1 nih.gov | Method 2 nih.gov |

|---|---|---|

| Column | XTerra MS C18 (5 µm) | Reversed-phase phenyl column |

| Mobile Phase | Gradient of (A) 0.05 M KH₂PO₄-0.01 M CH₃COOH (pH 3.77) and (B) Mobile Phase A/acetonitrile (2:3, v/v) | Gradient of 0.05 M KH₂PO₄-0.01 M CH₃COOH (pH 3.77) and the same buffer with acetonitrile (4:6, v/v) |

| Detection | UV at 239 nm | UV at 239 nm |

| Lower Limit of Quantification (LLOQ) | 5.02 ng/mL (6α-OHF), 41.08 ng/mL (6β-OHF) | 21.5 ng/mL (6β-OHF) |

| Analysis Time | 23-26 min | Not specified |

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), has historically been a gold standard for urinary steroid profiling. mdpi.comnih.gov It enables the detailed analysis of complex steroid mixtures. mdpi.com However, due to the low volatility of steroids, GC analysis requires significant sample preparation. nih.gov This typically involves an enzymatic hydrolysis step to cleave glucuronide or sulfate (B86663) conjugates, followed by derivatization to increase the volatility and thermal stability of the analytes. nih.gov Trimethylsilyl (B98337) (TMS) ethers are common derivatives used for this purpose. nagoya-u.ac.jp

GC-MS is well-suited to simultaneously quantify multiple steroid metabolites in urine. nih.gov The technique offers high chromatographic resolution, which is advantageous for separating closely related polyfunctional steroids. nagoya-u.ac.jpnih.gov Despite its power, the extensive sample preparation required for GC-MS limits automation and throughput, making it more cumbersome for routine clinical use compared to LC-based methods. nih.gov

To handle highly complex biological samples, two-dimensional (2D) chromatography offers significantly increased peak capacity and resolving power compared to conventional one-dimensional methods. nih.gov This approach involves coupling two different separation modes. nih.gov

Two-Dimensional Gas Chromatography (GCxGC): When coupled with time-of-flight mass spectrometry (TOF-MS), GCxGC demonstrates superior separation power for comprehensive steroid screening. rsc.org This technique has been used for the absolute quantitation of dozens of steroids in human urine with excellent stability and repeatability. rsc.org

Two-Dimensional Liquid Chromatography (2D-LC): 2D-LC is an alternative that can reduce matrix effects and increase analytical sensitivity. nih.gov In a "heart-cutting" 2D-LC setup, a specific fraction from the first dimension (1D) column is transferred to a second dimension (2D) column for further separation, allowing for targeted analysis in a complex matrix. nih.gov This technique can enhance selectivity and sensitivity, often eliminating the need for extensive sample pre-treatment processes like solid-phase extraction (SPE). nih.govnih.gov

Mass Spectrometry-Based Detection and Characterization

Mass spectrometry (MS) is the definitive tool for the detection and structural characterization of steroids due to its unparalleled sensitivity and specificity. When coupled with a chromatographic inlet, it provides robust and reliable quantification.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is now widely considered the gold standard for the analysis of endogenous and exogenous corticosteroids. mdpi.comnih.govchromsystems.com This is due to its ability to overcome the specificity problems inherent in older immunoassay methods. nih.gov LC-MS/MS offers high analytical sensitivity and specificity, allowing for the simultaneous measurement of multiple steroids in a single run. chromsystems.comprotocols.io

The technique operates by separating compounds chromatographically before they enter the mass spectrometer. In the MS, the parent ion of the target analyte (e.g., 21-O-Acetyl 6alpha-Hydroxy Cortisol) is selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and specific product ions are monitored in the second quadrupole. This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and reduces chemical noise, leading to very low limits of detection. nih.gov LC-MS/MS methods have been developed for a wide range of steroids, including cortisol and its metabolites, with quantification limits often in the low ng/mL or even picogram per milliliter (pg/mL) range. nih.govnih.gov

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

|---|---|---|---|---|

| Cortisol | 363.11 | 121.00 | Positive ESI | nih.gov |

| Cortisone (B1669442) | 361.18 | 163.11 | Positive ESI | nih.gov |

| 17-Hydroxyprogesterone | 331.17 | 96.97 | Positive ESI | nih.gov |

| 6β-Hydroxycortisol | - | - | - | nih.gov |

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), provides highly accurate mass measurements, typically within 5 parts per million (ppm). nih.govresearchgate.net This capability allows for the determination of the elemental composition of an unknown compound, which is a powerful tool for structural confirmation and identification of novel metabolites. nih.gov

LC-HRMS can be used to develop comprehensive steroid profiling methods that quantify dozens of metabolites simultaneously. researchgate.net Unlike tandem MS which focuses on specific precursor-to-product transitions, HRMS acquires full scan data, allowing for both targeted quantification and untargeted screening of all detectable compounds in a sample. endocrine-abstracts.orgub.edu This is particularly useful for identifying unexpected metabolites or drugs. endocrine-abstracts.orgub.edu For sulfated steroids, HRMS analysis can confirm the presence of the sulfate group by identifying characteristic fragment ions such as HSO₄⁻ (m/z 97) and SO₃⁻ (m/z 80). nih.gov The combination of accurate mass measurement of the parent ion and its fragment ions provides a high degree of confidence in the structural assignment of steroid metabolites. nih.gov

Biochemical and Molecular Interactions of 21 O Acetyl 6alpha Hydroxy Cortisol

Substrate Recognition and Specificity of Enzymes in Cortisol Metabolism

The metabolism of cortisol is a sophisticated process governed by a variety of enzymes with high substrate specificity. The transformation of cortisol into its various metabolites, including hydroxylated and acetylated forms, is crucial for regulating its biological activity and clearance.

The initial step in the formation of 21-O-Acetyl 6alpha-Hydroxy Cortisol involves two key enzymatic modifications: 6α-hydroxylation and 21-O-acetylation. The enzyme responsible for the 6α-hydroxylation of corticosteroids, such as dexamethasone (B1670325), has been identified as a member of the cytochrome P450 family, specifically CYP3A4. nih.govresearchgate.net This enzyme introduces a hydroxyl group at the 6α position of the steroid nucleus.

Separately, the acetylation of the 21-hydroxyl group of cortisol is catalyzed by an enzyme known as cortisol O-acetyltransferase (EC 2.3.1.27). wikipedia.org This enzyme transfers an acetyl group from acetyl-CoA to the 21-position of the cortisol molecule, forming cortisol 21-acetate. Studies with the anaerobic bacterium Clostridium sporogenes have also identified enzymes capable of selectively acetylating the 21-hydroxyl function of certain corticosteroids, indicating that such enzymatic activity exists in biological systems and possesses strict structural requirements for its substrates. nih.gov

The precise order of these reactions in the formation of this compound in humans is not definitively established. It is plausible that either 6α-hydroxycortisol is acetylated at the 21-position, or that cortisol 21-acetate undergoes 6α-hydroxylation. The substrate specificity of the respective enzymes would determine the preferred pathway.

Role of this compound as an Intermediate or End-Metabolite

The exact role of this compound in human metabolism remains to be fully elucidated. It is often described commercially as a "protected cortisol metabolite," which may suggest it is a synthetic compound used for research purposes or a transient intermediate that is rapidly converted to other forms.

Metabolites of cortisol are generally formed to increase water solubility and facilitate excretion. The addition of a hydroxyl group at the 6α-position increases the polarity of the cortisol molecule. Acetylation at the 21-position, however, might represent a temporary inactivation step or a means to modulate the compound's interaction with receptors or other enzymes. The subsequent hydrolysis of the acetyl group, a reaction described for other 21-acyloxy steroids, would release the more polar 6α-hydroxycortisol.

The presence of 6α-hydroxy metabolites of cortisol has been confirmed in human urine, particularly in significant amounts in pregnant women and neonates, suggesting that 6α-hydroxylation is a physiological pathway of cortisol metabolism. nih.gov Whether the acetylated form of 6α-hydroxycortisol represents a significant endogenous metabolite or a minor, transient species requires further investigation.

Investigation of Metabolic Flux and Turnover Rates in Cellular and Subcellular Systems

The turnover of cortisol itself is relatively rapid, and its metabolites are cleared from circulation. The rate of cortisol metabolism can be influenced by factors that affect the activity of metabolizing enzymes like CYP3A4. For instance, the administration of drugs that induce or inhibit CYP3A4 can alter the clearance of cortisol and the production of its hydroxylated metabolites. wikipedia.orgnih.gov

Comparative Biochemical Analysis with Other Hydroxylated and Acetylated Cortisol Metabolites

A comparative analysis with the more extensively studied 6β-hydroxycortisol provides valuable insights. Both 6α- and 6β-hydroxycortisol are products of CYP3A4-mediated metabolism of cortisol. nih.govresearchgate.netwikipedia.org However, 6β-hydroxycortisol is the more abundant and commonly measured metabolite used as a biomarker for CYP3A4 activity. wikipedia.orgnih.govnih.gov

The stereochemistry of the hydroxyl group at the 6-position can influence the biological properties and subsequent metabolism of the molecule. While both hydroxylations increase polarity, the different spatial arrangement of the hydroxyl group in the 6α and 6β positions could lead to differential recognition by other enzymes and receptors.

In comparison to non-acetylated hydroxylated metabolites, the 21-acetyl group in this compound significantly alters the chemical properties of the side chain. This acetylation likely reduces the polarity of the C21-hydroxyl group and could affect its ability to form hydrogen bonds, potentially influencing its interaction with biological targets. The metabolic fate of acetylated corticosteroids can involve hydrolysis of the ester bond, regenerating the parent hydroxylated steroid.

Potential for Enzyme Induction or Inhibition by this compound in Research Models

Effects on Cytochrome P450 Enzyme Activity (e.g., CYP3A4)

There is no direct evidence from published research to suggest that this compound is an inducer or inhibitor of CYP3A4. However, some corticosteroids are known to interact with this enzyme system. For example, dexamethasone is a known inducer of CYP3A4.

Given that 6α-hydroxycortisol is a product of CYP3A4 activity, it is possible that the parent compound or its acetylated derivative could interact with the enzyme's active site. Such an interaction could potentially lead to competitive inhibition if the affinity is high enough. However, without specific experimental data, any potential for enzyme induction or inhibition by this compound remains speculative. The well-established use of the urinary 6β-hydroxycortisol to cortisol ratio as a biomarker for CYP3A4 induction and inhibition highlights the importance of this metabolic pathway in drug-drug interactions. nih.govnih.gov

Impact on Steroid Acetyltransferases or Deacetylases

The impact of this compound on steroid acetyltransferases or deacetylases is another area where direct research is lacking. The enzyme cortisol O-acetyltransferase is responsible for the 21-acetylation of cortisol. wikipedia.org It is plausible that this compound, as a product of such a reaction, could exert feedback inhibition on the acetyltransferase.

Conversely, the presence of this acetylated steroid could influence the activity of deacetylases (esterases) that are responsible for its hydrolysis. The balance between acetylation and deacetylation is a key factor in regulating the levels of active and inactive steroids. Corticosteroids are known to influence gene transcription by recruiting histone deacetylases, which highlights a broader role for acetylation and deacetylation in steroid hormone action. nih.gov Whether this compound specifically modulates these enzymes requires further investigation.

Mechanistic Studies on the Biological Significance of Cortisol S 6alpha Hydroxylation and 21 O Acetylation

Exploration of the Functional Role of Acetylation in Steroid Transport, Storage, or Activity Modulation

Acetylation is a critical biochemical modification that can profoundly influence the function of various molecules, including steroids and their associated proteins. While the direct acetylation of the cortisol molecule at the 21-position is less studied than the acetylation of its target proteins, the principles of how acetylation modulates biological activity are well-established.

Acetylation, the addition of an acetyl group, can alter a molecule's polarity and size, which may influence its ability to be transported across cellular membranes or stored within adipose tissue. More significantly, acetylation plays a pivotal role in modulating the activity of key proteins within the steroid signaling pathway. This occurs through enzymes known as histone acetyltransferases (HATs) and histone deacetylases (HDACs), which add or remove acetyl groups from target proteins, respectively. mdpi.com

Recent research has highlighted that the glucocorticoid receptor (GR), the primary target of cortisol, is itself subject to acetylation. This modification can influence the receptor's stability and its ability to regulate gene expression. uni-jena.denih.gov For instance, acetylation of the GR can mark it for degradation, effectively shortening the duration of the cortisol signal and contributing to cortisol resistance over time. uni-jena.de This regulatory mechanism allows cells to fine-tune their sensitivity to glucocorticoids. uni-jena.de

Furthermore, the acetylation of other proteins involved in steroidogenesis, such as the Steroidogenic Acute Regulatory (StAR) protein, has been shown to be functionally significant. The StAR protein controls the transport of cholesterol into the mitochondria, a rate-limiting step in the synthesis of all steroid hormones. nih.gov Studies have demonstrated that acetylation of the StAR protein increases its biological activity, leading to enhanced steroid biosynthesis. nih.gov Conversely, deacetylation suppresses this activity. nih.gov This indicates that acetylation is a key molecular switch in controlling steroid production.

| Protein Target | Effect of Acetylation | Functional Consequence |

| Glucocorticoid Receptor (GR) | Alters receptor stability and transcriptional activity. uni-jena.denih.gov | Modulates cellular sensitivity to cortisol; increased acetylation can lead to GR degradation and a dampened hormonal response. uni-jena.de |

| Histones | Neutralizes the positive charge of lysine (B10760008) residues, relaxing chromatin structure. mdpi.comnih.gov | Increases accessibility of DNA to transcription factors, generally leading to increased gene expression for genes activated by corticosteroids. nih.goversnet.org |

| Steroidogenic Acute Regulatory (StAR) Protein | Increases biological activity. nih.gov | Enhances intramitochondrial cholesterol transport, leading to increased steroid hormone synthesis. nih.gov |

Investigation of the Physiological Rationale for 6alpha-Hydroxylation versus 6beta-Hydroxylation in Different Biological Contexts

Hydroxylation is a major pathway for the metabolism of cortisol, primarily occurring in the liver and catalyzed by cytochrome P450 (CYP) enzymes. nih.govfrontiersin.org This process increases the water solubility of the steroid, facilitating its excretion from the body. The position and stereochemistry of the added hydroxyl group are critical, with 6-hydroxylation being a significant route. This can occur in two stereoisomeric forms: 6α-hydroxycortisol and 6β-hydroxycortisol.

The 6β-hydroxylation of cortisol is the more extensively studied pathway. It is catalyzed predominantly by the enzyme CYP3A4. nih.govresearchgate.net The rate of 6β-hydroxycortisol formation is so closely linked to CYP3A4 activity that the urinary ratio of 6β-hydroxycortisol to cortisol is widely used as an endogenous biomarker to assess the induction or inhibition of this crucial drug-metabolizing enzyme. nih.gov

In contrast, 6α-hydroxylation is generally a less prominent pathway. The specific enzymes responsible for 6α-hydroxylation of cortisol in humans are not as well-characterized as those for the 6β pathway, though other CYP enzymes are known to produce this isomer with different steroid substrates. The physiological rationale for producing one isomer over the other likely lies in the stereospecificity of the enzymes present in a given tissue. Different physiological or pathological states may alter the expression or activity of these enzymes, thus changing the ratio of 6α to 6β metabolites.

The orientation of the hydroxyl group has significant structural implications. The 6β position is on the same side of the steroid ring system as the angular methyl groups at C10 and C13, whereas the 6α position is on the opposite side. This difference in three-dimensional structure can affect how the metabolite interacts with steroid receptors or subsequent metabolizing enzymes, potentially leading to different biological activities or different rates of final clearance. While 6β-hydroxycortisol is generally considered to have significantly less glucocorticoid activity than cortisol, the precise activity of 6α-hydroxycortisol is not well-defined but is also expected to be low.

| Feature | 6α-Hydroxylation | 6β-Hydroxylation |

| Primary Enzyme | Not definitively established for cortisol in humans. | Primarily Cytochrome P450 3A4 (CYP3A4). nih.govresearchgate.net |

| Metabolic Significance | Generally considered a minor metabolic pathway for cortisol. | A major pathway for hepatic cortisol metabolism and clearance. nih.govnih.gov |

| Clinical Relevance | Not widely used as a clinical biomarker. | The urinary 6β-hydroxycortisol/cortisol ratio is a well-established in vivo probe for CYP3A4 activity. nih.gov |

| Stereochemical Orientation | Hydroxyl group is on the 'bottom' face (trans) relative to the C19 methyl group. | Hydroxyl group is on the 'top' face (cis) relative to the C19 methyl group. |

Significance of 21-O-Acetyl 6alpha-Hydroxy Cortisol in Regulating Endogenous Glucocorticoid Homeostasis in Experimental Systems

Endogenous glucocorticoid homeostasis is a tightly regulated process designed to ensure that tissues are exposed to appropriate levels of active cortisol. endocrinology.org The hypothalamic-pituitary-adrenal (HPA) axis controls the production of cortisol, while metabolic enzymes, primarily in the liver, control its inactivation and clearance. wikipedia.orgnih.gov The formation of metabolites like this compound is an integral part of this homeostatic control.

The conversion of cortisol to modified forms serves to terminate its biological signal. Hydroxylation at the 6α-position, like the more common 6β-hydroxylation, is a step toward inactivation. The addition of the polar hydroxyl group reduces the glucocorticoid activity of the molecule and prepares it for eventual excretion.

The acetylation at the C-21 position may represent an additional layer of regulation. This modification could potentially serve several purposes in an experimental context. It might render the metabolite temporarily inactive, creating a pool that could theoretically be reactivated by deacetylases, although this is speculative. More likely, the combination of 6α-hydroxylation and 21-acetylation represents a terminal inactivation step. In experimental systems, the appearance of this compound would signify the activity of specific metabolic pathways responsible for cortisol catabolism, providing insight into how an experimental condition or substance affects glucocorticoid turnover and homeostasis.

Utilization of this compound as a Biochemical Probe for Steroidogenic Pathways

The unique structure of this compound makes it a valuable tool for biochemical research. It is described commercially as a "protected cortisol metabolite". scbt.compharmaffiliates.com In chemical synthesis and biochemical studies, a "protecting group" is a chemical moiety, like an acetyl group, that is temporarily attached to a functional group to prevent it from reacting while other modifications are made to the molecule.

The 21-acetyl group in this compound effectively "protects" the 21-hydroxyl group. This allows researchers to study the activity of specific enzymes on other parts of the steroid molecule without interference from enzymes that would normally target the 21-hydroxyl position. For instance, it could be used as a substrate to investigate the enzymes responsible for further metabolism of 6α-hydroxylated steroids.

Furthermore, isotopically labeled versions of this compound, such as the commercially available deuterated form (this compound-d4), are powerful probes for metabolic studies. pharmaffiliates.commybiosource.com Researchers can introduce the labeled compound into an in vitro system (e.g., liver microsomes) and trace its metabolic fate using techniques like mass spectrometry. This allows for the unambiguous identification of downstream metabolites and the precise quantification of metabolic rates, helping to map out steroidogenic and catabolic pathways in detail.

| Research Application | How this compound is Used |

| Studying Enzyme Specificity | The acetyl group at C-21 blocks modification at this site, allowing researchers to isolate and study the activity of enzymes that act on other parts of the steroid nucleus (e.g., further hydroxylations or reductions). |

| Metabolic Pathway Tracing | Isotopically labeled versions (e.g., deuterium-labeled) can be introduced into experimental systems to track the formation of subsequent metabolites, helping to elucidate complex metabolic networks. pharmaffiliates.commybiosource.com |

| Reference Standard | As a purified compound, it can be used as an analytical standard in chromatography and mass spectrometry to confirm the identity and quantity of this specific metabolite in biological samples from experimental studies. |

Role in In Vitro Studies of Steroid Receptor Binding and Activation (excluding clinical outcomes)

The biological effects of cortisol are mediated through its binding to and activation of the glucocorticoid receptor (GR) and, to a lesser extent, the mineralocorticoid receptor (MR). mdpi.com The specific chemical structure of a steroid is the primary determinant of its binding affinity for these receptors and its subsequent ability to activate them. In vitro studies using purified receptors are essential for characterizing these interactions.

The modifications present in this compound—a hydroxyl group at the 6α position and an acetyl group at the 21-hydroxyl position—would be expected to significantly alter its interaction with steroid receptors compared to the parent cortisol molecule.

6α-Hydroxylation: The introduction of a polar hydroxyl group on the α-face of the steroid A-ring can interfere with the precise fit of the steroid into the receptor's ligand-binding pocket. This steric hindrance and change in polarity generally lead to a substantial decrease in binding affinity for both the GR and MR.

21-O-Acetylation: The 21-hydroxyl group of cortisol is a critical point of interaction within the GR's binding pocket. Replacing the hydrogen of this hydroxyl group with a bulkier, less polar acetyl group would disrupt key hydrogen bonds that normally stabilize the ligand-receptor complex. This modification is also expected to severely reduce binding affinity.

Therefore, in in vitro receptor binding assays, this compound would be predicted to show very low affinity for the glucocorticoid receptor. Consequently, in reporter gene assays used to measure receptor activation, it would likely be a very weak agonist or be functionally inactive. This is consistent with its role as a metabolic product destined for clearance rather than a biologically active hormone. Its primary utility in such studies would be as a negative control or to investigate the tolerance of the receptor's binding pocket to modifications at these specific positions.

Future Directions in Research on 21 O Acetyl 6alpha Hydroxy Cortisol

Untargeted Metabolomics Approaches for Novel Metabolic Pathways

Untargeted metabolomics, which aims to capture a comprehensive profile of all small molecules in a biological system, presents a powerful tool for discovering new metabolic pathways related to cortisol. koreascience.krmdpi.com By applying techniques like high-resolution mass spectrometry to biological samples, researchers can identify a wide array of metabolites, including previously uncharacterized derivatives of cortisol. koreascience.krmdpi.com This approach allows for the identification of novel enzymatic modifications and degradation products of 21-O-acetyl 6alpha-hydroxy cortisol, providing a more complete picture of its metabolic fate.

Untargeted metabolomics has already proven useful in distinguishing individuals based on their sensitivity to glucocorticoids by identifying panels of metabolites. nih.gov This methodology could be adapted to pinpoint novel pathways influenced by or leading to the formation of this compound. Furthermore, by analyzing the urinary volatile metabolome, researchers have been able to predict diurnal changes in cortisol, suggesting that similar approaches could uncover volatile metabolites linked to specific cortisol metabolic pathways. nih.gov

Advanced Structural Biology for Enzyme-Substrate Interactions

Understanding the precise interactions between steroidogenic enzymes and their substrates is fundamental to deciphering the mechanisms of cortisol metabolism. Advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, are critical in this endeavor. These methods can provide high-resolution three-dimensional structures of enzymes like cytochrome P450 (CYP) and hydroxysteroid dehydrogenases (HSDs) in complex with their steroid substrates. nih.gov

These structural insights can reveal the specific amino acid residues within the enzyme's active site that are crucial for binding and catalysis. nih.gov For instance, the crystal structure of an enzyme could elucidate why and how 6-alpha-hydroxylation of cortisol occurs and how subsequent acetylation at the C21 position might be facilitated. Such detailed structural information is invaluable for understanding the substrate specificity and catalytic mechanisms of the enzymes involved in the formation of this compound. nih.govnumberanalytics.com

Development of Engineered Systems for Enhanced Biosynthesis or Biotransformation

The fields of metabolic engineering and synthetic biology offer promising avenues for producing and studying steroid compounds like this compound. nih.govnih.govyoutube.com By introducing and optimizing steroidogenic pathways in microbial hosts such as yeast or bacteria, researchers can create cellular factories for the targeted biosynthesis of specific cortisol metabolites. nih.govpleiades.online This approach not only allows for the production of larger quantities of the compound for further study but also provides a controlled system to investigate the function of individual enzymes in the metabolic pathway.

Engineered microorganisms can be designed to express specific human or mammalian steroid-converting enzymes, facilitating the study of their activity and the production of their metabolic products. pleiades.online This strategy has been successfully used to produce various pharmaceuticals and can be adapted to enhance the biotransformation of cortisol into its hydroxylated and acetylated derivatives. nih.govyoutube.comscilit.com

Computational Chemistry and Molecular Modeling for Prediction of Metabolic Fates and Interactions

Computational chemistry and molecular modeling have become indispensable tools in predicting the metabolic fate of chemical compounds and understanding their interactions with biological macromolecules. nih.govcreative-biolabs.com Techniques such as molecular docking and molecular dynamics (MD) simulations can be used to model the interaction between this compound and various enzymes and receptors. nih.govnih.govbohrium.com

These in silico methods can predict how the compound binds to the active site of metabolic enzymes, providing insights into its potential for further transformation. nih.govnih.gov For example, modeling can help predict whether this compound is likely to be a substrate or an inhibitor of key drug-metabolizing enzymes. nih.gov Furthermore, computational approaches can be used to predict the biological activities of steroid molecules, helping to prioritize compounds for further experimental investigation. mdpi.com

Integration with Systems Biology to Map Complex Steroid Metabolic Networks

These models can incorporate data from transcriptomics, proteomics, and metabolomics to create a comprehensive map of the steroid metabolic network. researchgate.net This integrated approach can help to elucidate the role of minor metabolites like this compound within the broader context of steroid homeostasis and identify key regulatory points in the network. nih.govnih.gov

Discovery of Novel Biological Activities or Markers in Pre-Clinical Research Models

A key area of future research is to determine the biological activity of this compound and its potential as a biomarker in preclinical models. While the parent compound, cortisol, has well-defined roles in metabolism and stress response, the functions of its many metabolites are less understood. biocrates.comnumberanalytics.comclevelandclinic.orgyoutube.comyoutube.com Preclinical studies using cell cultures and animal models will be essential to investigate whether this compound has any glucocorticoid, mineralocorticoid, or other hormonal activity.

Furthermore, research is needed to explore if this compound or its downstream metabolites could serve as biomarkers for specific physiological or pathological states. For instance, the measurement of 6β-hydroxycortisol, a related metabolite, is used as a biomarker for the activity of the CYP3A4 enzyme, a key player in drug metabolism. wikipedia.orgnih.gov Similar investigations could reveal whether this compound levels correlate with certain diseases or the activity of specific metabolic pathways, potentially making it a useful diagnostic or prognostic marker. nih.govnih.gov

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting 21-O-Acetyl 6α-Hydroxy Cortisol in biological samples?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is the gold standard. Key parameters include:

- Column : Reverse-phase C18 (e.g., 2.1 × 50 mm, 1.7 μm).

- Ionization : Electrospray ionization (ESI) in positive mode.

- Transitions : Monitor precursor ion m/z 413 → product ion m/z 316 (collision energy 18%) .

- Sample Preparation : Use solid-phase extraction (SPE) to minimize matrix interference. Validate recovery rates using deuterated internal standards (e.g., 21-O-Acetyl 6α-Hydroxy Cortisol-d4) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for weighing or handling powdered forms to avoid inhalation .

- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .

Q. How can researchers ensure sample stability during storage and processing?

- Methodological Answer :

- Storage : Aliquot and store at -80°C in amber vials to prevent photodegradation. Avoid freeze-thaw cycles.

- Matrix Stability : Add protease inhibitors (e.g., phenylmethylsulfonyl fluoride) to biological samples (e.g., plasma, saliva) to inhibit enzymatic hydrolysis .

Advanced Research Questions

Q. How can discrepancies in reported metabolic pathways of 21-O-Acetyl 6α-Hydroxy Cortisol be resolved?

- Methodological Answer :

- Assay Specificity : Cross-validate findings using orthogonal methods (e.g., immunoassay vs. LC-MS) to rule out cross-reactivity with structurally similar metabolites like 6β-hydroxy derivatives .

- Isotopic Tracers : Use deuterated analogs (e.g., 21-O-Acetyl 6α-Hydroxy Cortisol-d4) to track metabolic fate in in vitro hepatocyte models .

- Contextual Analysis : Evaluate study populations for confounding factors (e.g., circadian rhythms, stress induction protocols) that may alter cortisol metabolism .

Q. What strategies optimize LC-MS parameters for enhanced sensitivity in low-abundance samples?

- Methodological Answer :

- Collision Energy Optimization : Perform stepped CE% experiments (e.g., 15–25%) to maximize product ion yield. For 21-O-Acetyl 6α-Hydroxy Cortisol, optimal CE is 18% for m/z 413→316 .

- Matrix Effects : Use matrix-matched calibration curves and post-column infusion to quantify ion suppression. Dilute samples 1:10 with mobile phase (0.1% formic acid in acetonitrile/water) to reduce interference .

Q. How should researchers design studies to investigate the role of this compound in glucocorticoid signaling?

- Methodological Answer :

- Hypothesis Framing : Apply FINER criteria—ensure the question is Feasible (e.g., accessible biospecimens), Novel (e.g., understudied in extra-adrenal tissues), and Relevant (e.g., links to inflammatory pathways) .

- Experimental Controls : Include dexamethasone suppression tests to differentiate endogenous vs. exogenous glucocorticoid effects. Measure concurrent biomarkers (e.g., CRP, ACTH) to contextualize findings .

Q. What methodological pitfalls arise when quantifying this compound in pediatric populations?

- Methodological Answer :

- Sample Volume : For saliva (common in pediatric studies), use ultra-sensitive assays (LOQ ≤ 0.1 ng/mL) due to limited collection volumes. Validate with synthetic saliva spiked with known concentrations .

- Ethical Considerations : Adopt non-invasive collection methods (e.g., absorbent swabs) and account for stress-induced cortisol fluctuations during sampling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.